

An In-Depth Technical Guide to 1-Trityl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Trityl-1H-1,2,4-triazole**

Cat. No.: **B1308128**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Trityl-1H-1,2,4-triazole**, a key intermediate in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-trityl-1,2,4-triazole is a substituted aromatic heterocyclic compound. The trityl group, a bulky substituent, is attached to a nitrogen atom of the 1,2,4-triazole ring.^[1] This substitution has significant implications for its reactivity and use in chemical synthesis, primarily as a protecting group.

Synonyms:

- 1-(Triphenylmethyl)-1H-1,2,4-triazole^[1]
- **1-Trityl-1H-1,2,4-triazole**^[1]

Physicochemical Properties

A summary of the key quantitative data for **1-Trityl-1H-1,2,4-triazole** is presented in the table below. These properties are crucial for its handling, reaction optimization, and purification.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₇ N ₃	[1]
Molecular Weight	311.39 g/mol	
CAS Number	31250-99-4	[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility for **1-Trityl-1H-1,2,4-triazole** are not readily available in the cited literature. The properties of the parent compound, 1H-1,2,4-triazole, include a melting point of 120-121 °C and a boiling point of 260 °C (with decomposition).[\[2\]](#)[\[3\]](#) The parent triazole is soluble in water and ethanol.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of 1-Trityl-1H-1,2,4-triazole

The synthesis of **1-Trityl-1H-1,2,4-triazole** is typically achieved through the N-alkylation of 1H-1,2,4-triazole with trityl chloride. The following protocol is a representative method for this synthesis.

Materials:

- 1H-1,2,4-triazole
- Trityl chloride (Triphenylmethyl chloride)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Addition of Base: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes.
- Addition of Alkylating Agent: In a separate flask, prepare a solution of trityl chloride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

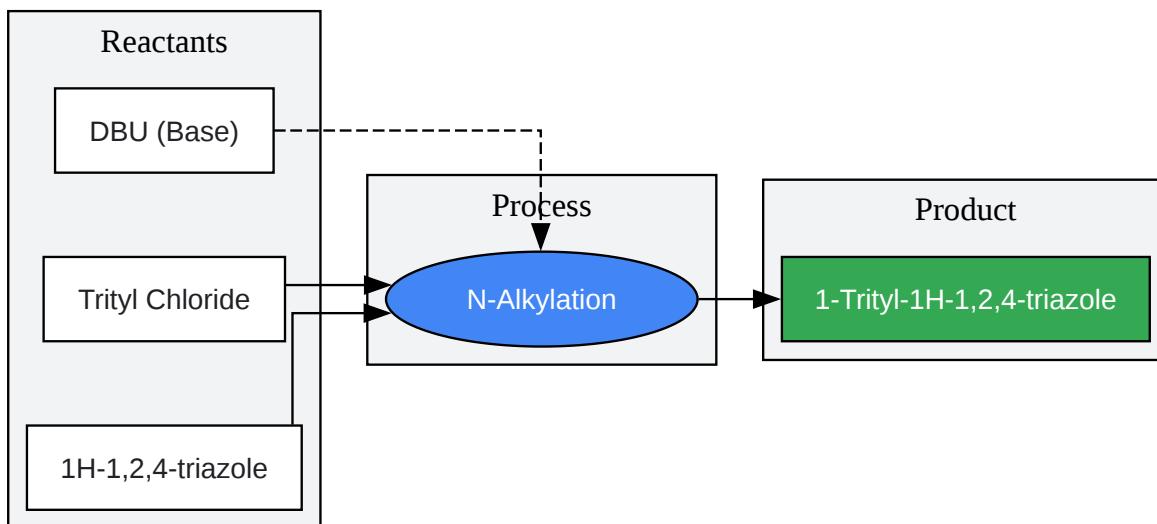
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure **1-Trityl-1H-1,2,4-triazole**.

This protocol is based on general procedures for the N-alkylation of 1,2,4-triazoles.^[4]

Researchers should consult relevant literature for specific reaction conditions and safety precautions.

Conceptual Synthesis Workflow

The synthesis of **1-Trityl-1H-1,2,4-triazole** involves a straightforward nucleophilic substitution reaction. The following diagram, generated using the DOT language, illustrates the logical relationship between the reactants and the product in this synthesis.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Trityl-1H-1,2,4-triazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Trityl-1H-1,2,4-triazole | C21H17N3 | CID 4638251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Trityl-1H-1,2,4-triazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308128#1-trityl-1h-1-2-4-triazole-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com